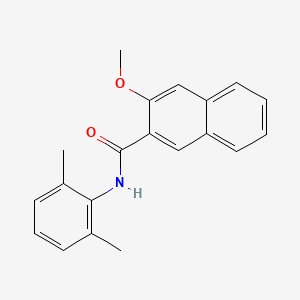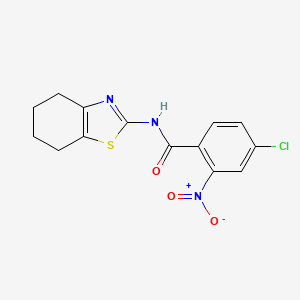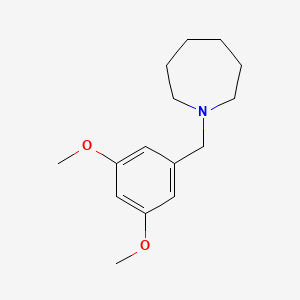
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological and pathological processes in the brain.
作用机制
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide works by selectively blocking the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of glycine or D-serine. 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide binds to the receptor at the glycine site and prevents its activation by glycine or D-serine.
Biochemical and physiological effects:
The blockade of the NMDA receptor by 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has been shown to have both beneficial and detrimental effects. On the one hand, NMDA receptor blockade has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. On the other hand, NMDA receptor blockade has been associated with cognitive impairment and psychosis-like symptoms in humans and animals.
实验室实验的优点和局限性
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide is a widely used tool in neuroscience research due to its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, there are some limitations to its use. For example, 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has a relatively short half-life and requires frequent dosing in animal experiments. In addition, the effects of 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide on the NMDA receptor can vary depending on the experimental conditions, such as the dose and duration of treatment.
未来方向
There are many potential future directions for research on 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide and the NMDA receptor. One area of interest is the development of more selective NMDA receptor blockers that do not have the cognitive side effects associated with 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide. Another area of interest is the investigation of the role of the NMDA receptor in psychiatric disorders such as depression and anxiety. Finally, the development of new animal models that mimic human neurological disorders more closely could provide valuable insights into the therapeutic potential of NMDA receptor blockers.
合成方法
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentylmagnesium bromide with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. The second step involves the oxidation of the alcohol to the corresponding carboxylic acid using Jones reagent. In the final step, the carboxylic acid is converted to 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide by reacting it with N,N-dimethylpropanamide in the presence of a dehydrating agent such as thionyl chloride.
科学研究应用
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has been extensively used in research to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has also been used to investigate the mechanism of action of other drugs that target the NMDA receptor. In addition, 3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide has been used in animal models to study the effects of NMDA receptor blockade on learning and memory.
属性
IUPAC Name |
3-cyclopentyl-N-(3,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-8-13(11-15(14)20-2)17-16(18)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMRKNQAKEJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]benzamide](/img/structure/B5832741.png)
![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)
![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)